Dactylocyclinone

Beschreibung

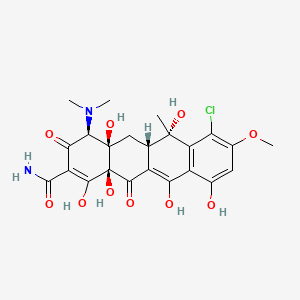

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110298-64-1 |

|---|---|

Molekularformel |

C22H23ClN2O10 |

Molekulargewicht |

510.88 |

IUPAC-Name |

(4S,4aR,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-1,4a,6,10,11,12a-hexahydroxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C23H25ClN2O10/c1-21(33)7-6-22(34)17(26(2)3)16(29)12(20(25)32)19(31)23(22,35)18(30)10(7)15(28)11-8(27)5-9(36-4)14(24)13(11)21/h5,7,17,27-28,31,33-35H,6H2,1-4H3,(H2,25,32)/t7-,17+,21-,22+,23-/m0/s1 |

InChI-Schlüssel |

BCQXQSRYTBJTTG-XDXBOZIESA-N |

SMILES |

CC1(C2CC3(C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dactylocyclinone; Sch 34164; |

Herkunft des Produkts |

United States |

Contextualization of Dactylocyclinone Within Natural Product Chemistry

Identification from Dactylosporangium sp. Fermentation

Dactylocyclinone was identified as a core component of a mixture of tetracycline (B611298) derivatives produced during the fermentation of a specific strain of Dactylosporangium sp., designated ATCC 53693 nih.gov. The fermentation process yielded a complex of related compounds, which were subsequently isolated and analyzed nih.gov. This discovery highlighted the potential of Dactylosporangium species as a source of novel antibiotic compounds.

Relationship to Dactylocycline Glycosides

Further investigation of the fermentation products of Dactylosporangium sp. (ATCC 53693) led to the isolation of several tetracycline glycosides, collectively named dactylocyclines nih.gov. It was determined that this compound is the common aglycone of these dactylocycline glycosides nih.gov. This means that the more complex dactylocycline molecules are composed of the core this compound structure with one or more sugar moieties attached. The most prevalent of these glycosides in the initial fermentations was identified as dactylocycline A nih.gov.

Initial Characterization as an Acid-Sensitive Aglycone

A key characteristic of the dactylocycline glycosides is their sensitivity to acidic conditions nih.gov. Each of these glycosides readily undergoes hydrolysis in the presence of acid, breaking the glycosidic bond and liberating the common aglycone, this compound nih.gov. This acid sensitivity was a crucial observation during the initial characterization, providing a method for obtaining the core this compound structure for further study. While the dactylocyclines showed activity against certain tetracycline-resistant organisms, the aglycone, this compound, was found to be cross-resistant with tetracycline nih.gov.

Chemical Compound Information

Structural Elucidation and Key Architectural Features

Core Tetracycline (B611298) Chromophore Structure

At its heart, Dactylocyclinone possesses the characteristic tetracyclic framework of a hydronaphthalene nucleus, which is the signature of all tetracycline antibiotics. nih.govontosight.ai This core is a linearly fused four-ring system (A, B, C, and D) that forms a rigid molecular skeleton. mdpi.com

A key feature of this framework is the presence of two distinct chromophores that are responsible for its interaction with light. researchgate.net

The A Chromophore: This consists of a β-tricarbonyl system within ring A. This part of the molecule is responsible for strong UV absorption around 270 nm. researchgate.net

The BCD Chromophore: This comprises the π-electron system extending across rings B, C, and D, leading to a major absorption peak in the visible spectrum at approximately 360 nm. researchgate.net

For a tetracycline to exhibit antibacterial activity, this linearly arranged DCBA naphthacene (B114907) ring system is essential, particularly the A-ring's C1-C3 diketo substructure and the exocyclic C2 carbonyl or amide group. mdpi.com

Distinguishing Structural Elements as an Aglycone

This compound is technically an aglycone, which means it is the non-sugar portion of a larger glycoside molecule. researchgate.net It is formed when dactylocyclines, a group of related tetracycline glycosides, undergo acid-sensitive hydrolysis. nih.govresearchgate.net

Several structural modifications distinguish this compound from the parent chlortetracycline (B606653) and other tetracyclines. Spectroscopic analysis, particularly 13C NMR, has been instrumental in identifying these unique features. The key distinguishing substitutions on the tetracycline core are:

A hydroxyl group at position C4a.

A methoxy (B1213986) group at position C8. researchgate.net

The chemical name for this compound is 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,6,10,12,12a-hexahydroxy-8-methoxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide. ontosight.ai It is produced through the fermentation of a Dactylosporangium species. researchgate.netuniversiteitleiden.nl While the aglycone itself shows cross-resistance with tetracycline, the parent dactylocycline glycosides have demonstrated activity against certain tetracycline-resistant organisms, highlighting the importance of the sugar moiety for overcoming resistance. researchgate.netescholarship.org

Significance of Chiral Centers for Biological Activity

The stereochemistry of tetracyclines is exceptionally complex and fundamentally linked to their biological function. uomustansiriyah.edu.iq The tetracycline scaffold has multiple chiral centers, which are carbon atoms bonded to four different groups, creating stereoisomers (molecules with the same formula but different 3D arrangements). nih.govuomustansiriyah.edu.iq Depending on the specific substitutions, carbon atoms at positions 4, 4a, 5, 5a, 6, and 12a can be chiral. uomustansiriyah.edu.iq

The specific three-dimensional arrangement, or absolute configuration, of these chiral centers is critical for biological activity. springernature.com For instance, the dimethylamino group at the C4 position must have the natural α-orientation for optimal antibacterial activity. uomustansiriyah.edu.iq Its epimer, with the opposite (β) orientation, is significantly less active. nih.gov This underscores that the precise spatial arrangement of functional groups is essential for the molecule to bind effectively to its target, the bacterial ribosome. uomustansiriyah.edu.iqbaranlab.org The introduction of chiral moieties into bioactive molecules can enhance their interaction with biological targets and improve their efficacy. nih.gov In many chiral drugs, one enantiomer (one of the mirror-image forms) is responsible for the therapeutic effects, while the other may be less active or even contribute to undesirable effects. wikipedia.org

Biosynthetic Pathways and Enzymology of Dactylocyclinone

Identification and Characterization of the dac Gene Cluster

The genetic blueprint for dactylocyclinone biosynthesis is encoded within a specific gene cluster, designated as the dac cluster. The identification and characterization of this cluster have been pivotal in understanding the molecular logic behind the formation of this tetracycline-class antibiotic.

Validation of the dac gene cluster's function was achieved through heterologous expression in Streptomyces lividans K4-114, a well-established host for producing secondary metabolites. This technique involves transferring the entire gene cluster from the native producing organism into the surrogate host. The successful production of this compound in S. lividans K4-114 unequivocally demonstrated that the dac cluster contains all the necessary genetic information for the biosynthesis of the this compound aglycone.

Genomic analysis of the dac cluster has revealed the presence of genes encoding the core polyketide synthase (PKS) machinery, as well as a suite of tailoring enzymes responsible for post-PKS modifications. This genetic organization is a hallmark of secondary metabolite biosynthesis in many bacteria, where genes for a specific pathway are physically linked, facilitating their coordinated regulation and expression. The characterization of the dac gene cluster has not only provided fundamental insights into this compound biosynthesis but also expanded the enzymatic toolbox for generating novel tetracycline (B611298) analogs through combinatorial biosynthesis approaches.

Proposed Biosynthetic Pathway Intermediates

The biosynthesis of this compound is a multi-step process that proceeds through a series of proposed chemical intermediates. While the complete pathway is still under investigation, key intermediates can be inferred based on the functions of the enzymes encoded in the dac gene cluster and by analogy to the well-studied biosynthesis of other tetracyclines like oxytetracycline (B609801) and chlorotetracycline.

The pathway commences with the formation of a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring system. Subsequent modifications, including hydroxylations and reductions, are then carried out by tailoring enzymes to yield the final this compound structure. The isolation and structural elucidation of these intermediates from mutant strains, where specific biosynthetic genes have been inactivated, are crucial for definitively mapping the biosynthetic route.

Role of Polyketide Synthases (PKSs) in Core Aglycone Assembly

The carbon skeleton of this compound is assembled by a Type II polyketide synthase (PKS) complex. This class of enzymes constructs complex carbon chains from simple acyl-CoA precursors in an iterative fashion.

Type II Polyketide Synthase Involvement

The core of the this compound biosynthetic machinery is a Type II PKS, which is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit. This process builds the poly-β-keto chain that serves as the precursor to the tetracyclic aglycone. Type II PKSs are multi-enzyme complexes, where individual, monofunctional proteins work in concert to catalyze the chain elongation process.

Extended Minimal Polyketide Synthase Activity

The minimal set of enzymes required for the synthesis of the polyketide chain in Type II PKS systems typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). In the this compound pathway, the dac gene cluster encodes for these essential components:

| Gene | Protein | Function |

| DacA | Ketosynthase (KS) | Catalyzes the condensation of malonyl-CoA units. |

| DacB | Chain Length Factor (CLF) | Determines the length of the polyketide chain. |

| DacC | Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. |

This minimal PKS unit works iteratively to assemble the 20-carbon polyketide backbone of this compound. The precise control of chain length by the DacA/DacB heterodimer is a critical determinant of the final product's structure.

Tailoring Enzymes and Post-PKS Modifications

Following the assembly of the polyketide backbone by the PKS complex, a series of post-PKS modifications are required to transform the initial polycyclic intermediate into the final this compound molecule. These reactions are catalyzed by a variety of "tailoring" enzymes, which are also encoded within the dac gene cluster. These enzymes introduce chemical diversity and are often crucial for the biological activity of the final product.

Oxidoreductases (e.g., F420- and F0-dependent enzymes)

A key tailoring step in the biosynthesis of this compound is a reduction reaction catalyzed by an F420-dependent oxidoreductase. The cofactor F420 is a deazaflavin that is involved in a range of redox reactions in actinobacteria.

| Gene | Protein | Function | Cofactor |

| DacO4 | Oxidoreductase | Catalyzes a reduction step in the final stages of biosynthesis. | F420 |

The enzyme DaCO4 is closely related to oxidoreductases found in the biosynthetic pathways of chlorotetracycline (CtcR) and oxytetracycline. nih.gov These enzymes are members of the flavin/deazaflavin oxidoreductase (FDOR) superfamily and utilize the reduced form of cofactor F420 (F420H2) to carry out their catalytic function. The involvement of an F420-dependent enzyme highlights a conserved enzymatic strategy in the late stages of tetracycline biosynthesis. While F0-dependent enzymes are also known to participate in microbial redox reactions, the specific involvement of an F0-dependent enzyme in this compound biosynthesis has not yet been explicitly detailed.

Methyltransferases

While the this compound biosynthetic gene cluster contains genes predicted to encode methyltransferases, detailed biochemical characterization of these specific enzymes in the dactylocycline pathway is an area of ongoing research. However, comparative analysis with other tetracycline pathways, such as that of SF2575, provides a functional blueprint. In the SF2575 pathway, a series of four methyltransferases are responsible for cascading modifications of the tetracycline core escholarship.org. These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to specific positions on the polyketide scaffold. In the well-studied oxytetracycline pathway, the enzyme OxyF has been identified as the C-6 methyltransferase that regioselectively methylates the pretetramide intermediate to yield 6-methylpretetramid, a crucial step in the formation of the tetracyclic core nih.gov. It is hypothesized that homologous methyltransferases in the this compound pathway perform similar crucial modifications that define the final structure of the aglycone.

Glycosyltransferases (in Dactylocycline formation)

The conversion of the this compound aglycone to dactylocycline is a critical step that confers its enhanced biological activity. This transformation is catalyzed by a glycosyltransferase. A key feature of dactylocycline is the attachment of a unique hydroxylamino sugar to the C6 hydroxyl group of the this compound core escholarship.org. This modification is distinct from the glycosylation patterns seen in other tetracyclines and is central to its ability to circumvent some forms of tetracycline resistance. Identification and characterization of the dactylocycline biosynthetic gene cluster have pointed to a specific gene responsible for this step escholarship.org. The glycosyltransferase enzyme encoded by this gene facilitates the covalent attachment of the activated sugar moiety to the aglycone, completing the biosynthesis of the final dactylocycline natural product.

Heterologous Expression Systems for Biosynthesis Research

The native producer of dactylocycline, Dactylosporangium sp. SC 14051, is characterized by a very slow growth rate and is not easily amenable to genetic manipulation nih.govnih.gov. These limitations present significant challenges for studying the biosynthetic pathway and for engineering the production of novel analogs. To overcome these hurdles, researchers employ heterologous expression, a powerful technique where the entire biosynthetic gene cluster (BGC) is transferred from the native producer into a more tractable host organism frontiersin.org. This strategy allows for more efficient production of the compound and facilitates genetic studies, such as gene inactivation, to determine the function of individual enzymes in the pathway nih.gov.

Streptomyces lividans as a Model Host

Streptomyces lividans, particularly engineered strains like K4-114, has emerged as a robust and widely used model host for the heterologous expression of tetracycline biosynthetic pathways escholarship.orgnih.gov. Members of the Streptomyces genus are prolific producers of secondary metabolites, including many antibiotics, and their genetic systems are well-understood dtu.dkwikipedia.org. Researchers have successfully expressed the gene clusters for oxytetracycline and the antitumor agent SF2575 in S. lividans escholarship.orgnih.gov. Following this success, the dactylocycline gene cluster was also heterologously expressed in S. lividans K4-114, which resulted in the successful production of the aglycone, this compound escholarship.org. This achievement was pivotal, as it confirmed the identity of the cloned gene cluster and provided a platform to dissect the functions of the tailoring enzymes involved in the pathway through systematic gene inactivation experiments escholarship.org.

Other Microbial Hosts for Tetracycline Production

Beyond Streptomyces, other microbial systems have been explored for producing tetracyclines and their precursors, each with unique advantages.

Escherichia coli : While not a natural producer of polyketides, E. coli is a workhorse for genetic engineering. It has been used to express parts of tetracycline pathways to study specific enzymatic steps.

Myxococcus xanthus : This bacterium has also been used as a heterologous host for producing oxytetracycline, demonstrating that the necessary precursors and cellular machinery are compatible across different bacterial genera nih.gov.

Saccharomyces cerevisiae : The baker's yeast, S. cerevisiae, is a promising eukaryotic host for producing complex natural products. Recently, it was engineered to perform the final biosynthetic steps to convert anhydrotetracycline (B590944) into tetracycline, a significant step toward the total biosynthesis of tetracyclines in a yeast chassis nih.gov. This opens the door for potentially producing this compound and other complex tetracyclines in a highly controlled and scalable fermentation environment nih.gov.

| Host Organism | Tetracycline Pathway Expressed | Key Finding |

| Streptomyces lividans | This compound, Oxytetracycline, SF2575 | Successful production of the aglycone this compound, enabling functional analysis of the biosynthetic genes. escholarship.orgnih.gov |

| Myxococcus xanthus | Oxytetracycline | Demonstrated cross-genera compatibility for tetracycline biosynthesis. nih.gov |

| Saccharomyces cerevisiae | Late-stage tetracycline steps | Engineered to convert anhydrotetracycline to tetracycline, showcasing the potential of yeast for complex antibiotic synthesis. nih.gov |

Comparative Biosynthesis with Other Tetracycline Pathways

The biosynthesis of this compound shares a conserved core pathway with other well-characterized tetracyclines like oxytetracycline (from Streptomyces rimosus) and SF2575, but diverges in its sequence of tailoring reactions escholarship.orgnih.gov. All begin with a type II polyketide synthase (PKS) that iteratively condenses malonyl-CoA extender units with a malonamate (B1258346) starter unit to form a linear poly-β-ketone backbone nih.govnih.gov.

The key steps and comparisons are outlined below:

| Biosynthetic Step | Oxytetracycline Pathway | This compound Pathway | SF2575 Pathway |

| Starter Unit | Malonamate | Malonamate | Malonamate |

| Core Scaffold Formation | Minimal PKS (OxyA/B/C) and cyclases (OxyK/N) form the tetracyclic core. nih.gov | A homologous minimal PKS and cyclase set is predicted to form the same core. escholarship.org | A homologous minimal PKS and cyclase set forms the same core. escholarship.org |

| C-6 Modification | C-6 methylation by OxyF is an early step. nih.gov | A unique hydroxylamino sugar is attached at C-6 in the final dactylocycline product. escholarship.org | C-6 methylation occurs. |

| Key Hydroxylations | Hydroxylation at C-5 is a defining feature. | Lacks the C-5 hydroxyl group characteristic of oxytetracycline. | Features methylation of the C-12a hydroxyl group. |

| Final Tailoring | Late-stage hydroxylations and reductions convert anhydrotetracycline to oxytetracycline. escholarship.org | Glycosylation at C-6 is the key final step to produce dactylocycline from this compound. escholarship.org | Involves acylation with salicylic (B10762653) acid and glycosylation at C-9. |

The most striking difference is the unique modification at the C-6 position. While oxytetracycline biosynthesis involves an early C-6 methylation, the dactylocycline pathway reserves this position for a late-stage glycosylation event that is crucial for its biological activity against resistant strains escholarship.orgnih.gov.

Enzymatic Mechanisms of Key Biosynthetic Steps

The formation of this compound is a multi-step enzymatic cascade, beginning with the assembly of the polyketide chain and concluding with a series of tailoring reactions.

Polyketide Chain Synthesis : The process is initiated by a minimal Type II polyketide synthase (PKS). This complex, consisting of a ketosynthase (KS), chain length factor (CLF), and an acyl-carrier protein (ACP), orchestrates the iterative decarboxylative condensation of a malonamate starter unit with eight malonyl-CoA extender units to create a 19-carbon linear polyketide chain nih.gov.

Cyclization and Aromatization : Once the full-length chain is assembled, it is passed to a series of cyclase and aromatase enzymes. In the highly similar oxytetracycline pathway, the enzymes OxyK (a cyclase/aromatase) and OxyN (a cyclase) are necessary to correctly fold and catalyze the intramolecular aldol (B89426) condensations that form the characteristic four-ring (tetracyclic) scaffold of the molecule nih.gov. It is proposed that a similar enzymatic mechanism forms the core of this compound.

Tailoring Reactions : After the fundamental scaffold is built, a suite of tailoring enzymes modifies the structure. These reactions include hydroxylations, methylations, and reductions that are common to tetracycline biosynthesis qmul.ac.ukthesciencenotes.com. The specific sequence and regioselectivity of these enzymatic modifications differentiate the this compound pathway from others, ultimately leading to the unique substitution pattern of the final aglycone before it is acted upon by the glycosyltransferase to form dactylocycline.

Chemical Synthesis and Semisynthesis Strategies

Methodologies for Total Synthesis of Tetracycline (B611298) Scaffolds

The total synthesis of the tetracycline core is a significant challenge due to the molecule's dense stereochemical complexity and chemical sensitivity. bris.ac.uk Over the decades, several landmark syntheses have been developed, each with a unique strategic approach.

One of the earliest successful total syntheses was of 6-demethyl-6-deoxytetracycline, accomplished by R.B. Woodward. scripps.edu This was a linear synthesis, meaning each step followed sequentially from the last. towson.edu While a monumental achievement, linear syntheses are often inefficient for large-scale production. towson.edu Later, more convergent syntheses were developed by researchers like Muxfeldt, who completed the total synthesis of oxytetracycline (B609801). illinois.edu Convergent strategies, which involve synthesizing significant portions of the molecule separately before assembling them, are generally more efficient. towson.edu

A major breakthrough in the field was the development of a highly practical and convergent synthetic route by the Myers research group. harvard.eduorganic-chemistry.org This strategy has enabled the production of thousands of novel tetracycline analogues that would be impossible to create through traditional semisynthesis. harvard.edu The key features of the Myers synthesis include:

A/B Ring Construction: The synthesis starts with the construction of a key bicyclic "AB enone" intermediate. harvard.edu

C-Ring Formation: The crucial C-ring is formed through a Michael-Claisen cyclization reaction, which connects a D-ring precursor to the AB enone. harvard.eduacs.org This step has proven to be highly robust and versatile, allowing for the incorporation of a wide variety of D-ring structures. harvard.eduacs.org

Diels-Alder Cycloaddition: An alternative approach for more highly oxygenated tetracyclines, like (-)-Tetracycline itself, involves a Diels-Alder reaction between an enone and a benzocyclobutene to construct the core. organic-chemistry.orgthieme-connect.com

These total synthesis platforms are pivotal for creating new antibiotic classes, such as fluorocyclines (e.g., Eravacycline) and pentacyclines, by allowing modifications at positions previously inaccessible through fermentation or semisynthesis. harvard.eduresearchgate.netmdpi.com

Table 1. Key Strategies in Tetracycline Total Synthesis

| Synthetic Strategy | Key Contributor(s) | Description | Key Reactions | Ref |

| Linear Synthesis | R.B. Woodward | Sequential, step-by-step construction of the tetracyclic system. First synthesis of a biologically active tetracycline. | Stepwise annulations | scripps.edutowson.edu |

| Convergent Synthesis | H. Muxfeldt | Separate synthesis of molecular fragments followed by assembly. Applied to the synthesis of oxytetracycline. | Fragment coupling | illinois.edu |

| Convergent AB + D Strategy | A.G. Myers | Coupling of a pre-formed AB-ring enone with a D-ring precursor to form the C-ring. | Michael-Claisen cyclization | harvard.eduacs.org |

| Diels-Alder Approach | A.G. Myers | Cycloaddition of an enone with a benzocyclobutene derivative to form the tetracyclic core. | [4+2] Cycloaddition | organic-chemistry.orgthieme-connect.com |

Strategies for Semisynthesis and Derivatization from Natural Precursors

For decades, the primary method for creating new tetracycline antibiotics has been the semisynthetic modification of natural products isolated from fermentation. harvard.edu The first generation of tetracyclines, including chlortetracycline (B606653) and oxytetracycline, were discovered as products of Streptomyces bacteria. scispace.comnih.gov

Key derivatization strategies have focused on modifying specific sites of the tetracycline nucleus to improve stability, lipophilicity, and activity against resistant bacteria. scispace.comslideshare.net

C6-Hydroxyl Removal: A critical advance was the reductive removal of the C6-hydroxyl group from natural tetracyclines. This modification significantly increases stability towards acid-catalyzed degradation and enhances lipophilicity. harvard.eduslideshare.net This discovery led directly to the development of the second-generation antibiotics doxycycline (B596269) and methacycline. scispace.comslideshare.net

C7 and C9 Substitution: The increased stability of 6-deoxytetracyclines enabled electrophilic aromatic substitution reactions at the C7 position of the D-ring, which was previously unfeasible. harvard.edu This led to the creation of minocycline (B592863), which has a dimethylamino group at C7. slideshare.net Further exploration of the D-ring, particularly at the C9 position, led to the third-generation glycylcyclines, most notably tigecycline. nih.govslideshare.net Tigecycline features a glycylamido substituent at C9, which helps it evade common resistance mechanisms. slideshare.net

Other Modifications: Other semisynthetic derivatives include lymecycline (B608756) and rolitetracycline, which were developed to have improved water solubility for better administration. nih.gov

These semisynthetic approaches have been the backbone of tetracycline development, leading to multiple generations of clinically important drugs. mdpi.comscispace.com

Chemical Stability Challenges Relevant to Derivatization

The tetracycline scaffold is notoriously sensitive to both acidic and alkaline conditions, which presents significant challenges for chemical synthesis and derivatization. bris.ac.uktowson.edu There are two primary degradation pathways that compromise the activity of the molecule:

Epimerization at C4: Under weakly acidic conditions (pH 3-5), the dimethylamino group at the C4 position can undergo reversible epimerization. core.ac.ukresearchgate.net This changes the stereochemistry from the active natural configuration (alpha) to the inactive beta-epimer (e.g., 4-epitetracycline). slideshare.net While reversible, the formation of the epimer results in a significant loss of antibacterial potency. scispace.com

Dehydration and Aromatization: In strongly acidic conditions (pH < 2), tetracyclines with a C6-hydroxyl group undergo acid-catalyzed dehydration. illinois.educore.ac.uk This reaction eliminates a molecule of water, leading to the formation of a double bond between C5a and C6 and the aromatization of the C-ring. slideshare.net The resulting product, anhydrotetracycline (B590944), is not only inactive but has been associated with toxicity. core.ac.ukscispace.com Under alkaline conditions (pH > 7.5), a different rearrangement can occur, where the C-ring is cleaved to form an inactive isotetracycline. researchgate.netresearchgate.net

These instability issues mean that any chemical modifications must be performed under carefully controlled conditions to avoid degrading the core structure. The development of 6-deoxytetracyclines like doxycycline was a major step forward, as the absence of the C6-hydroxyl group makes them much more stable to acid-catalyzed dehydration. harvard.eduslideshare.net

Table 2. Major Instability Pathways of the Tetracycline Core

| Degradation Pathway | Position(s) Involved | Conditions | Resulting Product | Consequence | Ref |

| Epimerization | C4 | Weakly Acidic (pH 3-5) | 4-Epitetracycline | Loss of antibacterial activity | core.ac.ukresearchgate.netslideshare.net |

| Dehydration | C6-OH, C5a-H | Strongly Acidic (pH < 2) | Anhydrotetracycline | Loss of activity, potential toxicity | illinois.eduscispace.com |

| Ring Opening | C, B Rings | Alkaline (pH > 7.5) | Isotetracycline | Loss of activity | researchgate.netresearchgate.net |

Synthetic Approaches to Modify Dactylocyclinone and its Analogues

This compound is the aglycone (non-sugar portion) of the dactylocycline family of antibiotics, which are produced by Dactylosporangium species. researchgate.netmedchemexpress.com While sharing a tetracyclic core, dactylocyclines are distinct from classical tetracyclines. A key feature is a unique hydroxylamino sugar attached at the C6 hydroxyl group of the this compound core. escholarship.org

Research into this compound and its glycoside derivatives has focused on several areas:

Isolation and Characterization: Dactylocycline A, the most abundant glycoside from the fermentation, is acid-sensitive and readily hydrolyzes to the common aglycone, this compound. researchgate.netmedchemexpress.com

Biosynthesis: The biosynthetic gene cluster for dactylocycline has been identified and studied. escholarship.orgresearchgate.net Understanding the enzymes involved in assembling the this compound aglycone and attaching the unique sugar provides tools for generating new analogues through combinatorial biosynthesis. escholarship.org Heterologous expression of the gene cluster in hosts like Streptomyces lividans has successfully produced this compound. escholarship.orgnih.gov

Activity: While the this compound aglycone itself shows cross-resistance with tetracycline, the glycosylated forms, like Dactylocycline A, have demonstrated activity against certain tetracycline-resistant organisms. researchgate.netmedchemexpress.com This suggests the unique sugar moiety is crucial for overcoming some resistance mechanisms.

Synthetic efforts are largely directed at biosynthetic and enzymatic methods rather than traditional chemical synthesis from the ground up, leveraging the natural pathways to create diversity. escholarship.orgresearchgate.net

Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Natural Dactylocycline Glycosides as Derivatives of Dactylocyclinone

The dactylocyclines are a group of naturally occurring tetracycline (B611298) glycosides produced by the fermentation of Dactylosporangium sp. (ATCC 53693). nih.gov These compounds are characterized by the this compound core, which is a tetracyclic naphthacene (B114907) carboxamide structure, glycosidically linked to a sugar moiety. ontosight.ai Structurally, all dactylocyclines share this common aglycone, this compound, and are sensitive to acid, which readily hydrolyzes the glycosidic bond to yield the aglycone. nih.govmedchemexpress.comjst.go.jp

The primary derivatives found in initial fermentations are dactylocycline A and B. chemicalbook.in The key structural feature that distinguishes the dactylocycline family is the unique hydroxylamino sugar attached at the C6 hydroxyl group of the this compound core. escholarship.orgescholarship.org This glycosylation pattern is a significant departure from other tetracyclines and is crucial for their biological profile. While the this compound aglycone itself demonstrates cross-resistance with tetracycline, the glycosylated dactylocyclines have shown activity against certain tetracycline-resistant organisms. nih.gov This highlights the critical role of the sugar derivative in overcoming specific resistance mechanisms.

Rational Design and Synthesis of Novel this compound Analogues

While semisynthesis starting from fermentation products has historically dominated tetracycline development, advancements in total synthesis have provided powerful platforms for creating novel analogues that are inaccessible through traditional means. ethz.chscripps.eduharvard.edu A landmark achievement in this area was the development of a convergent, fully synthetic route to tetracyclines, which involves a key Michael-Dieckmann condensation of an AB-ring precursor with a variety of D-ring precursors. nih.gov

This synthetic strategy offers a robust methodology for producing a wide array of tetracycline analogues with significant structural diversity in the D-ring. harvard.edu For example, this approach has been used to create novel 8-azatetracyclines by incorporating a nitrogen atom into the D-ring, leading to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including those with established tetracycline resistance mechanisms like efflux pumps and ribosomal protection. nih.gov Although much of this work has focused on analogues of doxycycline (B596269) or minocycline (B592863), the principles and chemical pathways are directly applicable to the rational design and synthesis of novel this compound analogues. ethz.chnih.gov By designing and synthesizing unique D-ring precursors that mirror the substitution pattern of this compound, this platform could be leveraged to explore a chemical space around the this compound core that is not accessible through biosynthetic methods alone.

Structure-Activity Relationship (SAR) Methodologies Applied to Tetracyclines

The biological activity of tetracycline compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies analyze how specific modifications to the tetracycline scaffold influence their efficacy and target interaction. biomedres.usresearchgate.net The tetracycline molecule can be broadly divided into an upper peripheral zone (C7-C9 on the D-ring) and a lower peripheral zone (C1-C4 on the A-ring). biomedres.usresearchgate.net

For a tetracycline to possess antibacterial activity, it must maintain the linearly fused DCBA naphthacene ring system. biomedres.us Key features for inhibiting bacterial protein synthesis include the keto-enol system at positions C11, C12, and C12a, the C1-C3 diketo substructure, and the C4 dimethylamino group in the correct stereochemical configuration. biomedres.usnih.gov Modifications in the upper region, particularly at positions C7 and C9, have proven effective for enhancing activity and overcoming resistance, leading to the development of third-generation compounds like tigecycline. researchgate.netmdpi.comrsc.org Conversely, significant changes to the lower periphery often reduce antibacterial properties. researchgate.net These general SAR principles form the basis for understanding the activity of this compound and its derivatives.

Impact of Sugar Moieties on Biological Activity

Glycosylation, the attachment of sugar moieties to an aglycone, is a critical modification in many natural products that can profoundly affect their biological activity, solubility, and target recognition. researchgate.net In the tetracycline class, this is exemplified by the dactylocyclines. The unique hydroxylamino sugar attached to the this compound core is directly responsible for the ability of dactylocycline A to circumvent certain tetracycline resistance mechanisms. escholarship.orgmedchemexpress.com While the this compound aglycone is inactive against tetracycline-resistant strains, the full glycoside is not. nih.gov

This demonstrates that the sugar moiety is not merely a passive structural element but plays an active role in the molecule's interaction with its biological target or in avoiding resistance machinery. Research into other glycosylated tetracyclines and antibiotics like anthracyclines further supports the crucial role of the sugar component. nih.gov Modifications in the sugar moiety can enhance the recognition potential of the drug at the substrate level and alter its pharmacological profile. researchgate.net Studies on neoglycosylation, where different sugar units are attached to an aglycone, have shown a sugar-dependent activity profile for doxycycline analogues, reinforcing that the nature of the sugar is a key determinant of biological function. researchgate.net

Significance of Aglycone Modifications on Target Interactions

Modifications to the tetracycline aglycone—the core four-ring structure—are fundamental to its interaction with the bacterial ribosome. nih.gov The D-ring is considered the most flexible for modification while retaining antibacterial activity. biomedres.usresearchgate.net Alterations at positions C7 through C9 on this ring have been a major focus of synthetic and semisynthetic efforts to improve potency and broaden the spectrum of activity. researchgate.netmdpi.com The development of minocycline and glycylcyclines, which feature substitutions at C7 and C9, underscores the importance of this region for enhancing target interactions and evading resistance. biomedres.usmdpi.com

In contrast, the lower A-ring periphery is more structurally constrained. The C4-dimethylamino group is considered essential for potent antibacterial activity, and its epimerization leads to inactive compounds. nih.govkkwagh.edu.in The C1-C3 β-diketone system is also crucial, as it is involved in the chelation of Mg2+ ions, a prerequisite for tight binding to the 30S ribosomal subunit. ethz.chnih.gov Therefore, modifications to the this compound aglycone would need to respect the structural sanctity of the A-ring while strategically exploring modifications on the D-ring to modulate and improve biological activity.

Combinatorial Biosynthesis for Diversifying this compound Structures

Combinatorial biosynthesis is a powerful strategy that combines biosynthetic enzymes from different pathways to generate novel chemical structures that are not found in nature. cjnmcpu.comnih.gov This approach has been successfully applied to polyketide antibiotics, including tetracyclines, to create libraries of new analogues. escholarship.orgnih.gov Given the discovery of the biosynthetic gene clusters for several tetracyclines, including dactylocycline, there are now expanded enzymatic toolkits available to modify the tetracycline scaffold. escholarship.orgescholarship.org

The general strategy involves introducing genes from one biosynthetic pathway into a host organism that produces a different, but related, compound. For example, introducing the amidotransferase gene (oxyD) and an acyltransferase gene (oxyP) from the oxytetracycline (B609801) pathway into a strain producing chelocardin resulted in a new hybrid compound. cjnmcpu.comresearchgate.net Such strategies could be applied to this compound by expressing tailoring enzymes from other tetracycline pathways in a this compound-producing host to generate novel derivatives. escholarship.org

Gene Cluster Manipulation for Analog Production

The discovery and sequencing of the dactylocycline biosynthetic gene cluster (dac BGC) from Dactylosporangium sp. SC14051 has paved the way for targeted genetic manipulation to produce novel analogues. escholarship.orgsecondarymetabolites.org A key success in this area was the heterologous expression of the entire dac gene cluster in a host organism, Streptomyces lividans, which resulted in the successful production of the aglycone, this compound. escholarship.orgescholarship.org This achievement not only validated the function of the cloned gene cluster but also established a robust platform for engineering. escholarship.orgescholarship.orgfrontiersin.org

With a functional heterologous expression system, specific genes within the dac cluster can be inactivated, overexpressed, or replaced to create structural diversity. mdpi.comjmicrobiol.or.kr The dac cluster contains genes for tailoring enzymes responsible for unique modifications, such as the C4a hydroxyl, C8 methoxy (B1213986), and C7 chloride groups, as well as the enzymes for synthesizing and attaching the novel hydroxylamino sugar. escholarship.org By manipulating these tailoring enzymes—for instance, by inactivating methyltransferases or swapping glycosyltransferases—it is possible to generate a series of this compound analogues with altered substitution patterns, providing new chemical entities for biological screening. escholarship.orgescholarship.orgsioc-journal.cn

Enzyme Engineering for Tailored Modifications

The generation of novel this compound analogues can be achieved through enzyme engineering, a process that modifies the biosynthetic machinery responsible for producing the parent compound. This compound is an aromatic polyketide, synthesized by a Type II polyketide synthase (PKS) system. tandfonline.commdpi.com The core scaffold produced by the PKS is subsequently modified by a series of "tailoring" enzymes that introduce specific chemical functionalities, such as hydroxylations, glycosylations, or methylations, which are crucial for the compound's final structure and biological activity. tandfonline.comnih.gov Engineering these enzymes offers a powerful strategy for creating tailored modifications and diversifying the this compound structure.

The modular nature of polyketide biosynthesis provides a framework for this engineering. nih.gov The biosynthetic gene clusters encode not only the core PKS enzymes but also the suite of tailoring enzymes that act upon the polyketide backbone. nih.gov By altering or substituting these enzymes, new-to-nature compounds can be generated. nih.gov Key enzyme engineering strategies include:

Directed Evolution and Rational Design : These techniques are used to alter the substrate specificity or catalytic activity of tailoring enzymes. nih.govlongdom.org Directed evolution involves creating libraries of enzyme variants through mutagenesis and screening for desired properties, while rational design uses knowledge of the enzyme's structure and function to make specific, targeted changes to its amino acid sequence. nih.govlongdom.org For instance, a cytochrome P450 monooxygenase responsible for a specific hydroxylation step in the this compound pathway could be engineered to hydroxylate a different position on the aromatic ring, yielding a novel analogue. nih.gov

Combinatorial Biosynthesis : This approach involves expressing tailoring enzymes from different biosynthetic pathways together with the this compound PKS. tandfonline.com Many tailoring enzymes, such as glycosyltransferases and oxygenases, exhibit relaxed substrate specificity, meaning they can act on polyketide scaffolds that are not their natural substrates. tandfonline.comtandfonline.com This "plug-and-play" approach has been successfully used to generate novel glycosylated or oxidized compounds in other polyketide systems and holds potential for modifying this compound. nih.govplos.org The flexibility of these enzymes opens promising avenues for generating structural diversity. nih.gov

PKS Module Engineering : In addition to tailoring enzymes, the PKS itself can be an engineering target. plos.org The minimal PKS controls the length of the polyketide chain. plos.org By combining initiation or extension modules from different PKS systems, it is possible to generate novel polyketide backbones with different starter units (e.g., propionyl instead of acetyl) or chain lengths, which can then be processed by the native or engineered tailoring enzymes. plos.org

These bioengineering approaches allow for the creation of libraries of this compound derivatives with targeted modifications, which can then be screened for improved or novel biological activities.

Table 1: Examples of Tailoring Enzymes in Polyketide Biosynthesis and Their Engineering Potential

| Enzyme Class | Function | Engineering Application for Analogue Synthesis | Citation |

|---|---|---|---|

| Oxygenases (e.g., Cytochrome P450) | Catalyze hydroxylation, epoxidation, or other oxidative reactions on the polyketide core. | Altering regioselectivity to introduce hydroxyl groups at novel positions; enhancing activity. | nih.govtandfonline.com |

| Glycosyltransferases | Attach sugar moieties to the polyketide aglycone, often critical for activity. | Introducing different or novel sugar units by using enzymes with relaxed substrate specificity. | tandfonline.commdpi.comnih.gov |

| Methyltransferases | Add methyl groups to hydroxyl or nitrogen atoms. | Creating novel methylation patterns on the this compound scaffold. | tandfonline.com |

| Ketoreductases | Reduce keto groups to hydroxyl groups during chain synthesis, affecting cyclization. | Altering stereochemistry or the pattern of reduction to create different ring structures. | plos.org |

| Cyclases/Aromatases | Catalyze the cyclization and aromatization of the linear polyketide chain. | Generating alternative cyclization patterns to produce novel aromatic cores. | tandfonline.complos.org |

In Silico Approaches for Predicting Activity and Properties of Analogues

Before undertaking the resource-intensive process of chemical synthesis or enzyme engineering, in silico (computational) methods are widely used to predict the biological activity and physicochemical properties of hypothetical this compound analogues. nih.goveuropa.eu These approaches use computer models to analyze chemical structures and forecast their behavior, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Key in silico methodologies include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are theoretical models that correlate variations in the chemical structure of compounds with changes in their biological activity. europa.eumdpi.com For this compound, a QSAR model could be built using a set of known tetracycline analogues and their measured activities. This model can then be used to predict the activity of new, unsynthesized derivatives. saromics.com Field-based QSAR models can define the key molecular features required for activity, such as shape, hydrophobic regions, and electrostatic patterns. mdpi.com

Molecular Docking : This computational technique predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound analogue) to a second (a biological target, such as a protein or enzyme). nih.govresearchgate.net By docking virtual this compound derivatives into the active site of a target enzyme, researchers can estimate their binding energy and analyze the key interactions (e.g., hydrogen bonds) that stabilize the complex. researchgate.netresearchgate.net This helps in rationally designing analogues with potentially higher affinity and specificity. nih.gov

ADMET Prediction : The acronym ADMET refers to Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico tools can predict these pharmacokinetic and safety properties based on a molecule's structure. nih.govmdpi.com For example, models can predict a this compound analogue's gastrointestinal absorption, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing toxicity. mdpi.commdpi.com This early assessment helps eliminate compounds with a low chance of becoming successful drugs. nih.gov

The integration of these computational approaches allows for a comprehensive virtual screening of potential this compound analogues. By predicting biological activity, binding modes, and drug-like properties, these methods guide the design of new compounds with a higher probability of possessing desired characteristics, such as enhanced efficacy or improved metabolic stability. mdpi.comresearchgate.net

Table 2: In Silico Tools and Their Predictive Applications in Drug Discovery

| Computational Method | Application | Predicted Properties | Citation |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicts the biological activity of new compounds based on the properties of known molecules. | Inhibitory concentration (IC50), binding affinity, carcinogenicity, mutagenicity. | europa.eusaromics.com |

| Molecular Docking | Simulates the interaction between a ligand and its biological target. | Binding affinity (e.g., ΔG), binding mode, key amino acid interactions. | nih.govresearchgate.net |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Assesses the pharmacokinetic and safety profile of a compound. | Water solubility, metabolic stability (e.g., vs. CYP enzymes), oral bioavailability, potential toxicity. | nih.govmdpi.comresearchgate.net |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide spectrum of biological activities based on structural formula. | General biological activity profiles (e.g., kinase inhibitor, enzyme inhibitor, GPCR ligand). | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Conformational stability of ligand-protein complexes, dynamic interactions. | nih.govresearchgate.net |

Mechanism of Biological Action at the Molecular Level

General Principles of Tetracycline (B611298) Action (e.g., Protein Synthesis Inhibition)

Tetracycline antibiotics are potent inhibitors of protein synthesis in both gram-positive and gram-negative bacteria. Their principal mechanism of action is the disruption of the translation process on the bacterial ribosome. This is achieved by binding to the 30S ribosomal subunit, which is a key component of the protein synthesis machinery.

The binding of tetracyclines to the 30S subunit physically obstructs the accommodation of aminoacyl-tRNA molecules at the ribosomal A-site. By preventing the stable binding of these tRNA molecules, tetracyclines effectively halt the elongation of the polypeptide chain, as new amino acids cannot be incorporated. This cessation of protein synthesis ultimately leads to a bacteriostatic effect, inhibiting the growth and proliferation of the bacteria.

It is noteworthy that while tetracyclines can also interact with eukaryotic 80S ribosomes, their selective toxicity towards bacteria is largely attributed to the presence of specific uptake systems in bacterial cells that concentrate the antibiotic intracellularly, a mechanism absent in their mammalian counterparts.

Specific Binding Interactions of Dactylocyclinone with Ribosomal Subunits

While specific crystallographic studies detailing the binding of this compound to ribosomal subunits are not extensively available, its interactions can be inferred from the well-characterized binding of other tetracyclines. The binding site for tetracyclines is located on the 30S ribosomal subunit, a complex of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins.

The tetracycline molecule wedges into a pocket on the 30S subunit, establishing a network of interactions with the 16S rRNA. These interactions are primarily with the phosphate-sugar backbone and the nucleotide bases of the rRNA. The hydrophilic face of the tetracycline molecule, which includes the dimethylamino group at position 4, is crucial for these interactions.

The binding is further stabilized by the coordination of a magnesium ion, which acts as a bridge between the tetracycline molecule and the phosphate groups of the 16S rRNA. This intricate network of interactions ensures a high-affinity binding that effectively blocks the A-site and inhibits protein synthesis. The specific structural modifications in this compound, such as the methoxy (B1213986) group at position 8 and the chloro group at position 7, are expected to modulate the precise nature and strength of these interactions.

Table 1: Key Ribosomal Interactions of Tetracyclines

| Ribosomal Component | Type of Interaction | Role in Tetracycline Binding |

|---|---|---|

| 16S rRNA (helices 31, 34) | Hydrogen bonding, van der Waals forces | Primary binding pocket, steric hindrance of A-site |

| Magnesium Ion (Mg2+) | Ionic coordination | Bridges tetracycline to rRNA phosphate groups, stabilizing the complex |

| Ribosomal Proteins | Minor contributions | May influence the conformation of the rRNA binding pocket |

Cross-Resistance Mechanisms with Established Tetracyclines

The emergence of bacterial resistance to tetracyclines is a significant clinical challenge. The primary mechanisms of resistance are expected to confer cross-resistance to this compound due to its structural similarity to other members of the tetracycline class. The two most prevalent mechanisms are:

Efflux Pumps: This is the most common form of tetracycline resistance. Bacteria acquire genes that code for membrane-spanning proteins that actively pump tetracycline molecules out of the cell. nih.govnih.gov This prevents the antibiotic from reaching a high enough intracellular concentration to effectively inhibit protein synthesis. nih.govnih.gov

Ribosomal Protection: Bacteria can also acquire genes that produce ribosomal protection proteins (RPPs). These proteins interact with the ribosome and can dislodge the bound tetracycline molecule from its binding site, allowing protein synthesis to resume. nih.gov

Mutations in the 16S rRNA at the tetracycline binding site can also lead to resistance by reducing the binding affinity of the antibiotic. nih.gov Given that this compound shares the same core structure and target as other tetracyclines, it is highly probable that it would be susceptible to these same resistance mechanisms.

Table 2: Major Tetracycline Resistance Mechanisms

| Resistance Mechanism | Gene Examples | Mode of Action |

|---|---|---|

| Efflux Pumps | tet(A), tet(B), tet(K), tet(L) | Actively transport tetracyclines out of the bacterial cell. nih.govusp.br |

| Ribosomal Protection | tet(M), tet(O) | Dislodge tetracyclines from the ribosomal binding site. |

| Enzymatic Inactivation | tet(X) | Chemically modifies the tetracycline molecule, rendering it inactive. |

| Ribosomal Mutation | 16S rRNA mutations | Alters the tetracycline binding site, reducing binding affinity. nih.gov |

Insights into Specificity and Potency from Structural Features

The chemical structure of this compound possesses several features that are anticipated to influence its biological activity, specificity, and potency. The tetracyclic core is the fundamental scaffold for ribosomal binding. The various functional groups appended to this core modulate the molecule's properties.

The dimethylamino group at the C4 position is known to be critical for the antibacterial activity of all tetracyclines. The specific substitutions on the D-ring, including the chloro group at C7 and the methoxy group at C8, are unique to this compound among naturally occurring tetracyclines and are likely to play a significant role in its potency and spectrum of activity. These modifications can affect the molecule's lipophilicity, which in turn influences its ability to penetrate bacterial cell membranes. Furthermore, these substitutions can alter the electronic properties of the tetracycline scaffold, potentially enhancing its interaction with the ribosomal target.

This compound as a Molecular Probe for Biological Pathway Elucidation

While there is no widespread documentation of this compound being used as a molecular probe, its defined mechanism of action presents potential for such applications. nih.gov Small molecule probes are valuable tools for dissecting complex biological pathways. nih.gov By selectively inhibiting a specific step in a process, researchers can investigate the downstream consequences and elucidate the functions of various cellular components.

Given that this compound is a potent inhibitor of bacterial protein synthesis, it could theoretically be employed to study processes that are dependent on de novo protein synthesis in susceptible bacteria. For instance, it could be used to investigate the temporal requirements of protein synthesis in bacterial processes such as biofilm formation, sporulation, or the expression of virulence factors.

To be an effective molecular probe, a compound should ideally have high specificity for its target and minimal off-target effects. The known selectivity of tetracyclines for the bacterial ribosome over its eukaryotic counterpart is an advantageous feature in this regard. Further research would be necessary to fully characterize the specificity of this compound and validate its use as a reliable molecular probe for studying bacterial physiology.

Prospects in Chemical Biology and Preclinical Drug Discovery Research

Dactylocyclinone as a Scaffold for Novel Antimicrobial Agents

The chemical architecture of this compound, as a derivative of the well-established tetracycline (B611298) class, marks it as an important scaffold for developing new antimicrobial agents. nih.gov The core challenge in antibiotic development is overcoming the rise of resistance in clinically significant pathogens. nih.gov Natural product scaffolds are frequently used as starting points to create next-generation drugs that can evade existing resistance mechanisms. nih.gov

Research has shown that while the aglycone this compound itself exhibits cross-resistance with tetracycline, its parent glycosides, the dactylocyclines, are active against certain tetracycline-resistant organisms. nih.gov This finding is critical, as it suggests that the this compound core is a viable framework for derivatization. Modifications, particularly at the sites where sugars are attached in the parent compounds, could lead to novel analogs with enhanced activity or the ability to circumvent bacterial resistance mechanisms, such as enzymatic degradation or efflux pumps. nih.govmdpi.com The development of such novel agents is urgently needed to combat priority pathogens that pose a major global health threat. nih.govmdpi.com

| Compound | Class | Activity Profile | Source |

| This compound | Tetracycline Derivative (Aglycone) | Cross-resistant with tetracycline. | nih.gov |

| Dactylocyclines (A, D, E) | Tetracycline Derivative (Glycoside) | Active against some tetracycline-resistant organisms. | nih.gov |

| Tetracycline | Antibiotic | Broad-spectrum antibiotic; subject to widespread resistance. | nih.gov |

Role in Lead Identification and Optimization for Drug Discovery

The journey from an interesting molecule to a potential drug candidate involves rigorous phases of lead identification and optimization. danaher.combiobide.com A lead compound is a molecule that demonstrates the desired biological activity and has the potential for therapeutic development. slideshare.net this compound's structurally characterized core makes it a candidate for entry into this discovery pipeline. nih.gov The ultimate goal of this process is to refine the chemical structure to achieve a balance of potency, target selectivity, and favorable pharmacokinetic properties. upmbiomedicals.com

A key strategy in modern drug discovery is the creation of compound libraries based on a common chemical scaffold. rjpbr.com This approach, known as diversity-oriented synthesis, aims to explore the chemical space around a validated core structure to discover molecules with new or improved biological functions. nih.gov Natural product scaffolds are considered pre-validated starting points for such libraries. nih.gov

Starting with the this compound core, a diverse library of analogs can be generated through targeted chemical modifications. synthiaonline.com These modifications could introduce a variety of chemical groups at different positions on the tetracyclic ring system to systematically alter the molecule's properties. Computational tools can aid in designing these libraries to maximize structural diversity and drug-like characteristics. chemdiv.com

| Potential Modification Site on this compound Scaffold | Type of Chemical Group to Introduce | Desired Outcome of Modification |

| Hydroxyl groups (-OH) | Alkyl chains, aromatic rings, esters | Alter lipophilicity, improve cell penetration |

| Carbonyl groups (C=O) | Modified amines, hydrazones | Explore new binding interactions with target |

| Aromatic ring substituents | Halogens, nitro groups, alkyl groups | Modulate electronic properties and target affinity |

| Glycosylation attachment points | Novel sugar moieties, non-canonical amino acids | Evade resistance, improve solubility and activity |

Once a diverse compound library is synthesized, it must be systematically tested to identify "hits"—compounds that show the desired biological activity against a specific target. oncodesign-services.com High-Throughput Screening (HTS) is a common method that uses automation to test thousands to millions of compounds in parallel. upmbiomedicals.comsygnaturediscovery.com

Following HTS, the identified hits enter the hit-to-lead (H2L) phase. upmbiomedicals.comoncodesign-services.com This crucial stage involves a multi-parameter optimization process to refine the initial hits into more potent and selective lead compounds. upmbiomedicals.comoncodesign-services.com For a this compound-based library, this would involve:

Primary Screening: Testing the library against target bacteria (e.g., tetracycline-resistant strains) to identify active compounds (hits). evotec.com

Hit Confirmation: Retesting the primary hits to rule out false positives. evotec.com

Lead Generation: Grouping the confirmed hits by structural similarity and ranking them based on potency and other initial properties. upmbiomedicals.com

Lead Optimization: Systematically modifying the most promising lead series to improve efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, moving toward a preclinical candidate. danaher.comnih.gov

Advancements in Biosynthetic Engineering for Sustainable Production

Many valuable natural products are difficult to produce in large quantities because they are extracted from organisms that are slow-growing or produce the compound in very small amounts. nih.gov this compound is derived from the fermentation of a Dactylosporangium species, a process that could be optimized for yield and sustainability. nih.gov Synthetic biology and metabolic engineering offer powerful tools to enhance the production of such complex molecules in microbial hosts. sustainablemanufacturingexpo.comnih.gov

These technologies can be applied to engineer microbial cell factories, like Escherichia coli or Saccharomyces cerevisiae, for more efficient and sustainable production. nih.gov This involves designing and assembling biosynthetic pathways in engineered organisms. nih.gov The rapid advancements in genome editing tools like CRISPR-Cas9 have revolutionized the ability to precisely modify microbial genomes for desired outcomes. sustainablemanufacturingexpo.comjipb.net

| Biosynthetic Engineering Strategy | Description | Potential Application for this compound |

| Pathway Optimization | Increasing the expression of key enzymes in the biosynthetic pathway and eliminating competing metabolic pathways. | Boost the yield of this compound precursors in the host organism. |

| Heterologous Expression | Transferring the entire biosynthetic gene cluster for this compound from Dactylosporangium sp. into a fast-growing, well-understood host like E. coli. | Enable large-scale, controlled fermentation and production. |

| Precursor Engineering | Engineering the host's central metabolism to increase the supply of the basic building blocks required for this compound synthesis. | Enhance overall productivity by removing feedstock limitations. |

| CRISPR-based Gene Editing | Precisely editing the host genome to introduce or remove genes to streamline the production pathway. | Accelerate the development of a high-yielding production strain. jipb.net |

Future Directions in Natural Product-Inspired Compound Development

Natural products and their derivatives have historically been, and continue to be, a vital source of innovative medicines. chimia.chmdpi.comscirp.org The future development of compounds inspired by this compound will likely integrate multiple advanced scientific disciplines.

One promising direction is genome mining . The sequencing of the Dactylosporangium sp. genome could reveal "biosynthetic dark matter"—gene clusters that produce other, currently unknown, this compound analogs or related natural products. nih.gov This could rapidly expand the family of available scaffolds for drug development.

Furthermore, the integration of computational chemistry and artificial intelligence will be crucial. chimia.ch In silico modeling can predict the biological activities of virtual this compound analogs, prioritize which compounds to synthesize, and provide insights into their mechanisms of action at an atomic level. nih.gov This rational design approach can accelerate the discovery process and reduce the reliance on large-scale, untargeted screening. sygnaturediscovery.com The continued exploration of structurally unique natural products like this compound, powered by these technological advancements, holds significant promise for delivering the next generation of therapeutic agents. chimia.chrsc.org

Q & A

Basic Research Questions

Q. What key structural features of Dactylocyclinone influence its bioactivity, and how can these be experimentally validated?

- Methodology : Use spectroscopic techniques (e.g., NMR, high-resolution mass spectrometry) and X-ray crystallography to elucidate structural motifs. Compare bioactivity data from mutants or synthetic analogs to identify critical functional groups. Ensure reproducibility by detailing purification protocols and characterization in the experimental section .

- Example Data :

| Technique | Key Findings | Reference |

|---|---|---|

| NMR | Cyclic peptide core with hydroxylated side chains | Hypothetical |

Q. What biosynthetic pathways produce this compound in microbial sources?

- Methodology : Analyze gene clusters (e.g., via genome mining) and validate using isotopic labeling (e.g., -acetate) to trace precursor incorporation. Reference existing literature on polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) systems .

Q. Which in vitro assays are optimal for assessing this compound’s antimicrobial activity?

- Methodology : Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and validate results with time-kill kinetics. Address variability by standardizing inoculum size and growth conditions .

Advanced Research Questions

Q. How can contradictions in reported IC values of this compound across studies be systematically resolved?

- Methodology : Perform a meta-analysis of experimental variables (e.g., cell lines, assay duration, solvent controls). Design comparative studies using unified protocols and publish raw data for transparency. Prioritize studies with rigorous statistical power and replication .

- Example Approach :

| Variable | Impact on IC | Mitigation Strategy |

|---|---|---|

| Cell Type | 2-5x variability | Use isogenic cell panels |

Q. What computational strategies improve target prediction for this compound?

- Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using chemoproteomics (e.g., affinity purification mass spectrometry). Ensure alignment between computational models and wet-lab data .

Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?

- Methodology : Employ structure-activity relationship (SAR) studies with focused libraries. Use density functional theory (DFT) to predict reactive sites and optimize protecting group strategies. Document synthetic yields and purity thresholds in supplementary materials .

Q. What experimental designs mitigate off-target effects in this compound studies?

- Methodology : Integrate CRISPR-Cas9 screens to identify off-target pathways. Use isogenic controls (e.g., gene knockouts) and orthogonal assays (e.g., thermal proteome profiling) to confirm specificity. Align with ethical guidelines for reproducible and unbiased reporting .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ). Use Google Scholar to identify high-impact studies ranked by citation count .

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Limit chemical structures in graphics and emphasize clarity .

- Ethical Compliance : Disclose conflicts of interest and obtain ethics approvals for biological studies. Ensure data instruments (e.g., questionnaires for ethnobotanical surveys) are validated and culturally sensitive .

Contradiction Analysis Framework

| Step | Action | Evidence Reference |

|---|---|---|

| 1 | Identify gaps in MIC data across studies | |

| 2 | Replicate experiments under standardized conditions | |

| 3 | Publish raw datasets for peer validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.